Baliforsen Demonstrates High Sequence Specificity to DMPK mRNA with Minimal Off-Target Homology
Baliforsen's 16-nucleotide sequence was computationally designed to maximize complementarity to DMPK mRNA while minimizing homology to other human transcripts. BLAST analysis confirmed that the sequence has less than 75% homology to any off-target transcript, specifically excluding matches to other disease-associated trinucleotide repeat expansions such as FXN and HTT . This high specificity is a direct comparator to the broader class of ASOs, where off-target interactions can lead to unintended gene silencing and toxicity. No quantitative off-target homology data is available for other DM1-targeting ASOs in development for a direct head-to-head comparison.
| Evidence Dimension | Sequence homology to off-target human transcripts |
|---|---|
| Target Compound Data | <75% homology to any off-target transcript |
| Comparator Or Baseline | Other disease-associated trinucleotide repeat-containing genes (FXN, HTT) |
| Quantified Difference | No significant matches identified via BLAST |
| Conditions | Computational sequence alignment (BLAST) of the 16-nucleotide sequence against human transcript databases |
Why This Matters
For researchers studying DM1, using an ASO with a validated, high-specificity sequence ensures that observed effects are directly attributable to DMPK knockdown, avoiding confounding off-target effects that could compromise data interpretation and study reproducibility.
